2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide
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Description
“2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrazin-4-ones . This class of compounds has been found to be highly used in medicinal chemistry and drug molecule production .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazin-4-ones involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine . Another method involves the reaction of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine .Molecular Structure Analysis
The molecular structure of this compound has been determined by IR, (1)H NMR, and mass spectroscopy . The molecular formula is C22H17F3N4O2S, with an average mass of 458.456 Da and a monoisotopic mass of 458.102417 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been carried out using microwave irradiation technique . This technique has been found to yield good to excellent results in a shorter time .Mechanism of Action
Target of Action
Similar compounds with pyrazolo[1,5-a]pyrazin scaffolds have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, which leads to the disruption of the cell cycle . This inhibition could potentially result in the prevention of tumor cell proliferation .
Biochemical Pathways
Cdk2 inhibitors generally affect the cell cycle progression, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . They have also been observed to induce alterations in cell cycle progression and apoptosis within cells .
Future Directions
The future directions for this compound could involve further exploration of its synthesis methods and pharmacological properties. The use of microwave irradiation technique for its synthesis could be further optimized for better yield . Additionally, its pharmacological properties could be further studied for potential applications in medicinal chemistry .
Properties
IUPAC Name |
2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-27-19-10-6-5-9-16(19)17-13-18-21(22-11-12-25(18)24-17)28-14-20(26)23-15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOXJSIRIHLMDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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